molecular formula C12H6Cl4O B12662852 2,3',4,6-Tetrachlorodiphenyl ether CAS No. 727738-55-8

2,3',4,6-Tetrachlorodiphenyl ether

Cat. No.: B12662852
CAS No.: 727738-55-8
M. Wt: 308.0 g/mol
InChI Key: AVSRXQFGVHEINV-UHFFFAOYSA-N
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Description

2,3’,4,6-Tetrachlorodiphenyl ether is a chemical compound with the molecular formula C12H6Cl4O. It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxic effects and environmental persistence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing ethers, including 2,3’,4,6-Tetrachlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .

Industrial Production Methods

Industrial production methods for ethers often involve the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .

Chemical Reactions Analysis

Types of Reactions

2,3’,4,6-Tetrachlorodiphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like HBr or HI for cleavage reactions. The conditions for these reactions typically involve high temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, the cleavage of ethers by strong acids typically produces alcohols and alkyl halides .

Scientific Research Applications

2,3’,4,6-Tetrachlorodiphenyl ether has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential toxic effects and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic applications and effects on human health.

    Industry: Used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 2,3’,4,6-Tetrachlorodiphenyl ether involves its interaction with molecular targets and pathways in biological systems. It is known to interact with the aryl hydrocarbon receptor (AhR), which mediates its toxic effects. The binding of the compound to AhR leads to the activation of various downstream signaling pathways, resulting in changes in gene expression and cellular function .

Comparison with Similar Compounds

2,3’,4,6-Tetrachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers and polychlorinated biphenyls. Some similar compounds include:

  • 2,4,4’,6-Tetrachlorodiphenyl ether
  • 2,4,4’,5-Tetrachlorodiphenyl ether
  • 2,3,7,8-Tetrachlorodibenzofuran
  • 2,4,6-Trichlorophenol
  • Pentachlorophenol

These compounds share similar structural features and toxicological properties but differ in their specific chemical and physical characteristics.

Properties

CAS No.

727738-55-8

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

1,3,5-trichloro-2-(3-chlorophenoxy)benzene

InChI

InChI=1S/C12H6Cl4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H

InChI Key

AVSRXQFGVHEINV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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